molecular formula C24H24N2O5S B11705061 methyl 4-({N-[(4-methylphenyl)sulfonyl]phenylalanyl}amino)benzoate

methyl 4-({N-[(4-methylphenyl)sulfonyl]phenylalanyl}amino)benzoate

Cat. No.: B11705061
M. Wt: 452.5 g/mol
InChI Key: XHCIDEUCGZKIKB-UHFFFAOYSA-N
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Description

METHYL 4-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a sulfonamide group, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylbenzenesulfonamide with a suitable phenylpropanamide derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions may result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

METHYL 4-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]BENZOATE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of METHYL 4-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylpropanamide moiety may also play a role in binding to target proteins, affecting their function and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonamide: A simpler compound with similar sulfonamide functionality.

    Phenylpropanamide derivatives: Compounds with similar structural features but different substituents.

Uniqueness

METHYL 4-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H24N2O5S

Molecular Weight

452.5 g/mol

IUPAC Name

methyl 4-[[2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoyl]amino]benzoate

InChI

InChI=1S/C24H24N2O5S/c1-17-8-14-21(15-9-17)32(29,30)26-22(16-18-6-4-3-5-7-18)23(27)25-20-12-10-19(11-13-20)24(28)31-2/h3-15,22,26H,16H2,1-2H3,(H,25,27)

InChI Key

XHCIDEUCGZKIKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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